Lipophilicity vs. 2,6-Dinitrotoluene
5-Tert-butyl-2-methyl-1,3-dinitrobenzene exhibits a computed LogP of 4.16 , compared to a LogP of approximately 2.0 for 2,6-dinitrotoluene (2,6-DNT, CAS 606-20-2) . The LogP increase of >2 log units (approximately 100-fold greater octanol-water partition coefficient) is directly attributable to the 4-tert-butyl substituent.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.16 (computed) |
| Comparator Or Baseline | 2,6-Dinitrotoluene (CAS 606-20-2): LogP ≈ 2.0 (estimated from structure) |
| Quantified Difference | ΔLogP ≈ +2.16 (~145-fold increase in partition coefficient) |
| Conditions | Computed LogP values based on molecular structure; experimental LogP data for target compound not located in primary literature |
Why This Matters
This LogP difference predicts fundamentally different environmental partitioning, bioavailability, and solvent extraction behavior, critical for users synthesizing agrochemical active ingredients where soil mobility and formulation solubility are design parameters.
